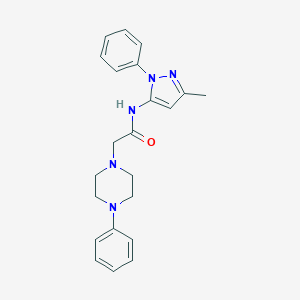![molecular formula C26H18Cl2N6O3 B292833 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide](/img/structure/B292833.png)
2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is commonly referred to as CDDO-Im, and it has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of CDDO-Im is complex and involves multiple pathways. One of the primary mechanisms of action is the activation of the Nrf2 pathway, which is responsible for regulating the expression of genes involved in oxidative stress and inflammation. Additionally, CDDO-Im has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
CDDO-Im has a wide range of biochemical and physiological effects. One of the most notable effects is its ability to induce apoptosis in cancer cells. Additionally, CDDO-Im has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. CDDO-Im has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CDDO-Im in lab experiments is its potent anti-cancer properties. Additionally, CDDO-Im has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using CDDO-Im in lab experiments is its complex mechanism of action, which makes it difficult to study.
Zukünftige Richtungen
There are several future directions for research on CDDO-Im. One potential area of research is the development of CDDO-Im derivatives that have improved potency and selectivity. Additionally, further research is needed to fully understand the complex mechanism of action of CDDO-Im. Finally, clinical trials are needed to evaluate the safety and efficacy of CDDO-Im in humans.
Synthesemethoden
The synthesis of CDDO-Im involves a multistep process that requires the use of various chemical reagents and equipment. The first step involves the preparation of the pyridazine ring, which is achieved by reacting 2-aminopyridine with a suitable aldehyde. The resulting product is then reacted with an acylating agent to form the acylated pyridazine intermediate. This intermediate is then reacted with a hydrazine derivative to form the final product, CDDO-Im.
Wissenschaftliche Forschungsanwendungen
CDDO-Im has been extensively researched for its potential applications in the field of medicine. One of the most promising applications of CDDO-Im is in the treatment of cancer. Studies have shown that CDDO-Im has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, CDDO-Im has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C26H18Cl2N6O3 |
|---|---|
Molekulargewicht |
533.4 g/mol |
IUPAC-Name |
1-[[2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)acetyl]amino]-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C26H18Cl2N6O3/c27-20-12-11-18(13-21(20)28)30-26(37)32-31-22(35)15-34-25(36)19(14-29)23(16-7-3-1-4-8-16)24(33-34)17-9-5-2-6-10-17/h1-13H,15H2,(H,31,35)(H2,30,32,37) |
InChI-Schlüssel |
XXCJBEZOOJPLCN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)NNC(=O)NC4=CC(=C(C=C4)Cl)Cl)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)NNC(=O)NC4=CC(=C(C=C4)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-oxo-2-[3-(2-thienyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethyl}piperidinium](/img/structure/B292750.png)
![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292751.png)
![N,N-dibenzyl-N-[3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]amine](/img/structure/B292753.png)
![3-benzyl-7-ethoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292756.png)
![ethyl 5-[(anilinocarbonyl)amino]-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B292757.png)
![13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B292758.png)
![13-(furan-2-yl)-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B292759.png)
![7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B292760.png)
![ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B292763.png)

![2-[(4-fluorobenzyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292769.png)
![2,4-Bis(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B292770.png)

![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B292775.png)